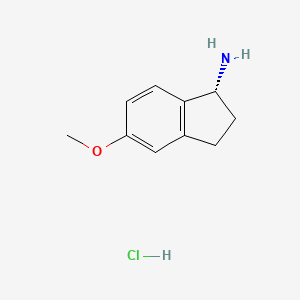
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiazole derivatives. One common method involves the reaction of aldehydes, cyanothioacetamide, α-bromoketones, and bromine in the presence of triethylamine in dimethylformamide (DMF). This reaction proceeds regioselectively at the C5 atom of the thiazole ring, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.
Common reagents used in these reactions include bromine, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with antibacterial and anticancer properties.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
類似化合物との比較
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other thiazole derivatives, such as:
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine: This derivative is known for its inhibitory effects on platelet aggregation and has applications in treating endometriosis and polycystic ovary syndrome.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
特性
CAS番号 |
1823369-66-9 |
|---|---|
分子式 |
C5HBrF3NOS |
分子量 |
260 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



